(S)-Albuterol is the inactive enantiomer of the bronchodilator drug albuterol [ [], https://www.semanticscholar.org/paper/65270ca726fb8b1a14755327b72b33bdb6004ec5 ], which is a β2-adrenergic receptor agonist. It is the mirror image of (R)-albuterol (levalbuterol), the enantiomer responsible for albuterol's therapeutic effects. While (R)-albuterol is known for its bronchodilatory effects, (S)-albuterol exhibits a different pharmacological profile and has been the subject of research for its potential role in airway hyperreactivity and inflammation.
(S)-Albuterol, also known as salbutamol, is a selective beta-2 adrenergic agonist primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease. It acts on the beta-2 receptors in the bronchial smooth muscles, leading to relaxation and dilation of the airways, which facilitates breathing. Salbutamol is commonly administered via inhalation, oral tablets, or nebulization.
(S)-Albuterol is derived from the natural compound ephedrine and belongs to the class of sympathomimetic agents. It is classified under the category of bronchodilators and specifically as a short-acting beta-2 adrenergic agonist. The compound is characterized by its stereochemistry, where the (S) configuration denotes its specific spatial arrangement that contributes to its pharmacological activity.
The synthesis of (S)-Albuterol involves several key steps, typically starting from salicylaldehyde derivatives. One common method includes reductive amination processes using tert-butylamine and sodium borohydride as reducing agents.
(S)-Albuterol participates in various chemical reactions, primarily involving its functional groups:
(S)-Albuterol exerts its effects by selectively binding to beta-2 adrenergic receptors located on the smooth muscle cells of the airways. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels within cells, which leads to:
Clinical data show that (S)-Albuterol significantly improves lung function as measured by forced expiratory volume in one second (FEV1) in asthmatic patients .
(S)-Albuterol is widely used in both clinical and research settings:
Albuterol (salbutamol) is a chiral β₂-adrenergic agonist with a single stereogenic center, resulting in two enantiomeric forms: (R)-albuterol (levalbuterol) and (S)-albuterol. These enantiomers are non-superimposable mirror images, sharing identical atomic connectivity and chemical composition but differing in their three-dimensional spatial arrangement [8] [4]. The chiral center arises from the carbon atom bonded to four distinct substituents: a hydroxyl group, a tert-butylamino group, a hydroxymethyl group, and a phenyl ring (Figure 1).
Stereochemical descriptors follow the Cahn-Ingold-Prelog (CIP) system:
This structural asymmetry profoundly influences pharmacological behavior. While both enantiomers share identical physicochemical properties (e.g., melting point, solubility), their interactions with biological systems diverge due to the inherent chirality of biomolecules. Racemic albuterol (marketed formulations) contains a 50:50 mixture of both enantiomers, yet studies confirm that (S)-albuterol lacks bronchodilatory efficacy and may antagonize therapeutic effects [1] [3].
Table 1: Comparative Structural and Pharmacological Properties of Albuterol Enantiomers
Property | (R)-Albuterol | (S)-Albuterol |
---|---|---|
CIP Configuration | R | S |
β₂-Receptor Affinity | High (Kd = 1.2 nM) | Negligible (>10,000 nM) |
Bronchodilatory Activity | Potent (EC50 = 0.8 nM) | Inactive |
Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |
Metabolic Half-life | ~5 hours | ~12 hours |
Data compiled from [1] [3] [5].
The β₂-adrenergic receptor (β₂-AR) exhibits strict stereoselectivity due to its chiral binding pocket. (R)-Albuterol binds with high affinity (150-fold greater than (S)-albuterol) to the receptor’s active site, triggering Gs protein activation, adenylate cyclase stimulation, and cyclic AMP (cAMP) elevation. This cascade relaxes airway smooth muscle [5] [3]. In contrast, (S)-albuterol demonstrates negligible agonist activity at therapeutic concentrations, with binding affinities exceeding 10,000 nM—effectively rendering it pharmacologically inert at β₂-AR [1].
Beyond inertness, (S)-albuterol exhibits non-receptor-mediated actions that paradoxically exacerbate airway pathology:
Table 2: Molecular Interactions and Cellular Effects of (S)-Albuterol
Target/Pathway | Effect of (S)-Albuterol | Functional Consequence |
---|---|---|
β₂-Adrenergic Receptor | No functional activation | Absence of bronchodilation |
Phospholipase C (PLC) | Activation → IP3 production | Increased intracellular Ca2+ |
Muscarinic Receptors | Positive allosteric modulation | Enhanced contractile responses |
IL-4/IL-5 Release | Upregulation (BAL fluid) | Eosinophilic inflammation |
IgE Production | Potentiation | Allergic sensitization |
Data derived from [2] [3] [9].
:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: